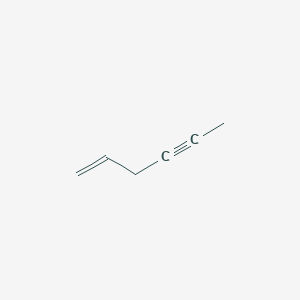

1-Hexen-4-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-1-en-4-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGMRFDIWRRSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449066 | |

| Record name | 1-HEXEN-4-YNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5009-11-0 | |

| Record name | 1-HEXEN-4-YNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexen-4-yne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-4-yne is a versatile organic compound featuring both a terminal double bond and an internal triple bond within its six-carbon chain. This unique structural arrangement of functionalities imparts a rich and diverse reactivity, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic signature of this compound. Detailed experimental protocols for its synthesis and purification, alongside mechanistic insights into its key reactions, are presented to facilitate its application in research and development.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₈ and a molecular weight of 80.13 g/mol , possesses a linear six-carbon backbone.[1] The key structural features are a carbon-carbon double bond between C1 and C2, and a carbon-carbon triple bond between C4 and C5. This arrangement of unsaturation makes it an enyne, a class of compounds known for their utility in constructing complex molecular architectures.

The presence of both sp² and sp hybridized carbon atoms results in a molecule with distinct regions of electron density, influencing its reactivity. The terminal alkene is susceptible to electrophilic addition and polymerization, while the internal alkyne can also undergo addition reactions and participate in various coupling reactions.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or measurement techniques.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈ | [1] |

| Molecular Weight | 80.13 g/mol | [1] |

| CAS Number | 5009-11-0 | [1] |

| IUPAC Name | Hex-1-en-4-yne | [1] |

| Boiling Point | 53.5 °C at 760 mmHg | |

| Density | 0.756 g/cm³ | |

| Refractive Index | 1.4460 | |

| Canonical SMILES | CC#CCC=C | [2] |

| InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3 | [2] |

| InChIKey | RIGMRFDIWRRSMS-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a detailed overview of its expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its alkene and alkyne functionalities. A complete vibrational assignment for the cis and gauche conformers has been reported.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | =C-H stretch (vinylic) | Medium |

| ~3000-2850 | C-H stretch (aliphatic) | Medium |

| ~2250-2100 | C≡C stretch (internal alkyne) | Medium |

| ~1640 | C=C stretch (alkene) | Medium |

| ~910 & ~990 | =C-H bend (vinylic, out-of-plane) | Strong |

Note: The intensity of the C≡C stretch in internal alkynes can be weak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic/propargylic, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 |

| ~5.2 - 5.0 | m | 2H | H-1 |

| ~2.9 | m | 2H | H-3 |

| ~1.8 | t | 3H | H-6 |

Predicted coupling constants (J) would be approximately: J(H2-H1cis) ≈ 10 Hz, J(H2-H1trans) ≈ 17 Hz, J(H2-H3) ≈ 6 Hz, and J(H3-H6) ≈ 2.5 Hz (long-range coupling).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-2 |

| ~115 | C-1 |

| ~80 | C-4 or C-5 |

| ~78 | C-5 or C-4 |

| ~20 | C-3 |

| ~4 | C-6 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern will be influenced by the presence of the double and triple bonds, leading to the formation of stable carbocations.

Predicted Fragmentation Pathway:

The primary fragmentation is likely to involve the loss of a methyl radical (•CH₃) to form a stable propargyl/allyl resonance-stabilized cation at m/z = 65. Another significant fragmentation pathway could be the loss of a propargyl radical (•CH₂C≡CH) to give an allyl cation at m/z = 41.

Predicted Mass Spectrometry Fragmentation of this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations.

Electrophilic Addition to the Alkene

The terminal double bond of this compound readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen bromide (HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon (C2), as this leads to the more stable secondary carbocation.

Mechanism of Electrophilic Addition of HBr to this compound.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[4][5][6] The alkene moiety reacts with a conjugated diene. The rate of the reaction is enhanced by the presence of electron-withdrawing groups near the double bond, although this compound itself can participate in these reactions.

Generalized Diels-Alder Reaction with this compound.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

A common and effective method for the synthesis of this compound is the double dehydrohalogenation of a suitable dihalide precursor, such as 5,6-dibromo-1-hexene.[7] This reaction is typically carried out using a strong base.

Materials and Reagents:

-

5,6-dibromo-1-hexene

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.

-

Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask at -78 °C.

-

Slowly add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.

-

Prepare a solution of 5,6-dibromo-1-hexene in anhydrous diethyl ether.

-

Add the solution of 5,6-dibromo-1-hexene dropwise to the sodium amide solution in liquid ammonia over a period of 1-2 hours, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at -78 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the excess sodium amide is consumed.

-

Allow the liquid ammonia to evaporate overnight under a stream of nitrogen.

-

To the remaining residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.

-

The crude product can be purified by fractional distillation.

Experimental Workflow for the Synthesis of this compound.

Purification by Fractional Distillation

Due to its relatively low boiling point and volatility, fractional distillation is an effective method for purifying this compound from less volatile impurities.

Procedure:

-

Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings to ensure efficient separation.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the distillation flask gently using a heating mantle.

-

Carefully monitor the temperature at the head of the distillation column.

-

Collect the fraction that distills at or near the boiling point of this compound (approximately 80-82 °C at atmospheric pressure).

-

It is advisable to perform the distillation under an inert atmosphere to prevent potential side reactions.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its unique combination of a terminal alkene and an internal alkyne allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. A thorough understanding of its chemical and physical properties, as well as its spectroscopic characteristics, is essential for its effective utilization in research and development. The experimental protocols provided herein offer a practical guide for its synthesis and purification, enabling further exploration of its synthetic potential.

References

- 1. This compound | C6H8 | CID 10942337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H8 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

- 7. This compound | 5009-11-0 | Benchchem [benchchem.com]

Synthesis of 1-Hexen-4-yne from Allyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-hexen-4-yne, a valuable building block in organic synthesis, utilizing allyl bromide as a key starting material. The primary and most effective method involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Introduction

This compound is a versatile organic molecule featuring both a double and a triple bond, making it a useful intermediate in the synthesis of complex organic structures, including pharmaceuticals and natural products. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations. The synthesis from readily available allyl bromide offers an efficient and practical route to this important synthon.

Core Synthetic Strategy: The Grignard Reaction

The most prevalent and reliable method for the synthesis of this compound from allyl bromide is through a Grignard-mediated coupling reaction. This can be approached via two principal pathways:

-

Pathway A: Formation of an allyl Grignard reagent (allylmagnesium bromide) from allyl bromide, which then acts as a nucleophile to attack a propargyl electrophile, such as propargyl bromide.

-

Pathway B: Formation of a propargyl Grignard reagent from a propargyl halide, which then reacts with allyl bromide.

Both pathways are viable; however, the preparation and immediate use of the Grignard reagent are crucial to prevent side reactions, such as Wurtz-type coupling or rearrangement.

Reaction Pathways and Mechanisms

The fundamental principle of this synthesis is the nucleophilic substitution reaction between an organomagnesium halide (Grignard reagent) and an alkyl halide.

Pathway A: Allylmagnesium Bromide as the Nucleophile

This pathway involves the initial preparation of allylmagnesium bromide, which is then reacted with a suitable propargyl halide.

Caption: Synthetic route via allylmagnesium bromide.

Pathway B: Propargylmagnesium Halide as the Nucleophile

Alternatively, a propargyl Grignard reagent can be prepared and subsequently reacted with allyl bromide. It is important to note that propargyl Grignard reagents can exist in equilibrium with their allenic isomers.[1]

Caption: Synthetic route via propargylmagnesium halide.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Preparation of Allylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for the formation of allyl Grignard reagents.[2]

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a few milliliters of the allyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is used directly in the next step.

Synthesis of this compound via Pathway A

Materials:

-

Allylmagnesium bromide solution (prepared in situ)

-

Propargyl bromide (or propargyl chloride)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

-

Prepare a solution of propargyl bromide (0.9 equivalents) in anhydrous diethyl ether.

-

Add the propargyl bromide solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain this compound.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific reagents and procedures used. The following table summarizes typical data for similar Grignard coupling reactions.

| Parameter | Value/Range | Reference |

| Pathway A: AllylMgBr + Propargyl Halide | ||

| Yield | 60-80% | General expectation for Grignard couplings |

| Reaction Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 2-4 hours | [1] |

| Solvent | Diethyl ether, THF | [2] |

| Pathway B: PropargylMgX + Allyl Bromide | ||

| Yield | 50-70% | [3] |

| Reaction Temperature | -20 °C to room temperature | [3] |

| Reaction Time | 2-3 hours | [1] |

| Solvent | Diethyl ether, THF | [1] |

Workflow Diagram

The overall experimental workflow for the synthesis of this compound from allyl bromide via Pathway A is summarized in the following diagram.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from allyl bromide via a Grignard reaction is a robust and efficient method. Careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of an inert atmosphere, is critical for achieving high yields. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation of this valuable synthetic intermediate.

References

An In-depth Technical Guide to Hex-1-en-4-yne: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hex-1-en-4-yne, a linear six-carbon hydrocarbon containing both a terminal double bond and an internal triple bond. This unique structural arrangement of functional groups makes it a versatile building block in organic synthesis. This document details its IUPAC nomenclature, structure, physicochemical properties, a representative synthetic protocol, and spectral characterization.

IUPAC Naming and Structure

Hex-1-en-4-yne is an organic compound with the molecular formula C₆H₈.[1] Its name is derived following the systematic rules of IUPAC nomenclature for unsaturated hydrocarbons known as enynes.

IUPAC Naming Rules:

-

Principal Carbon Chain: The longest continuous carbon chain containing the maximum number of double and triple bonds is identified as the parent chain. In this case, it is a six-carbon chain, hence the prefix "hex-".

-

Numbering the Chain: The chain is numbered to assign the lowest possible locants (numbers) to the multiple bonds as a set. Numbering from the end closer to the first multiple bond, the double bond is at position 1 and the triple bond is at position 4.

-

Naming Convention: The name is assembled by indicating the position of the double bond with the "-en" suffix, followed by the position of the triple bond with the "-yne" suffix. Thus, the name is hex-1-en-4-yne.

The structure of hex-1-en-4-yne is characterized by a terminal vinyl group and an internal alkyne functionality.

Structural Identifiers:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of hex-1-en-4-yne are summarized in the tables below. Spectroscopic data, crucial for its identification and characterization, are also presented. The provided NMR and IR data are predicted values for a closely related isomer, (4E)-4-Hexen-1-yne, and should be considered as estimates for hex-1-en-4-yne.

Table 1: Physicochemical Properties of Hex-1-en-4-yne

| Property | Value | Source |

| Molecular Formula | C₆H₈ | [1] |

| Molecular Weight | 80.13 g/mol | [1] |

| Exact Mass | 80.062600255 Da | [1] |

| Boiling Point | 53.5 °C at 760 mmHg | [2][4][5] |

| Density | 0.756 g/cm³ | [2][4][5] |

| Flash Point | -29.046 °C | [2][4] |

| XLogP3-AA | 2.1 | [1] |

| Complexity | 87.1 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 2: Predicted Spectroscopic Data for Hex-1-en-4-yne (based on (4E)-4-Hexen-1-yne)

| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber | Source |

| ¹H NMR | Vinyl Protons (=CH₂) | δ 5.2–5.8 ppm | [7] |

| Allylic Protons (-CH₂-C=C) | δ 2.8-3.2 ppm (estimated) | ||

| Propargylic Protons (≡C-CH₃) | δ 1.8–2.1 ppm | [7] | |

| ¹³C NMR | Alkene Carbons (=CH₂) | δ 115–125 ppm | [7] |

| Alkyne Carbons (-C≡C-) | δ 70–85 ppm | [7] | |

| Allylic Carbon (-CH₂-) | δ 30-40 ppm (estimated) | ||

| Propargylic Carbon (-CH₃) | δ 3-5 ppm (estimated) | ||

| IR Spectroscopy | C≡C stretch | ~2100–2260 cm⁻¹ | [7] |

| C=C stretch | ~1620–1680 cm⁻¹ | [7] | |

| =C-H stretch | ~3010-3095 cm⁻¹ | ||

| C-H stretch (sp³) | ~2850-2960 cm⁻¹ |

Synthesis of Hex-1-en-4-yne

A plausible and effective method for the synthesis of hex-1-en-4-yne is through the Grignard reagent-mediated coupling of an appropriate propargyl magnesium halide with an allyl halide. A reported synthesis involves the reaction of 1-propynylmagnesium bromide with allyl bromide, affording hex-1-en-4-yne in approximately 49% yield.

Experimental Protocol: Grignard Reagent-Mediated Coupling

This protocol describes a representative procedure for the synthesis of hex-1-en-4-yne.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

Allyl bromide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small volume of dry diethyl ether or THF to cover the magnesium. Add a solution of ethyl bromide in the chosen solvent dropwise via a dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

Formation of 1-Propynylmagnesium Bromide: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Bubble propyne gas through the solution or add a solution of propyne in the solvent. The more acidic terminal alkyne proton will react with the Grignard reagent to form 1-propynylmagnesium bromide and ethane (B1197151) gas, which will evolve from the reaction mixture.

-

Coupling Reaction: To the solution of 1-propynylmagnesium bromide, add a solution of allyl bromide in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure hex-1-en-4-yne.

Logical Workflows and Diagrams

The synthesis and characterization of hex-1-en-4-yne can be represented by a logical workflow.

Caption: Workflow for the synthesis and characterization of hex-1-en-4-yne.

The IUPAC naming convention for enynes follows a set of hierarchical rules to ensure an unambiguous name for each structure.

Caption: Decision flowchart for the IUPAC naming of hex-1-en-4-yne.

References

- 1. 1-Hexen-4-yne | C6H8 | CID 10942337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:5009-11-0 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 5009-11-0 [chemicalbook.com]

- 7. 4-Hexen-1-yne, (4E)- (100245-64-5) for sale [vulcanchem.com]

Spectroscopic Profile of 1-Hexen-4-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-Hexen-4-yne (CAS No. 5009-11-0). Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in the public domain, this document presents a combination of experimental Infrared (IR) spectroscopic data and high-quality predicted NMR and MS data. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Molecular Structure

This compound is a six-carbon organic molecule featuring both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). Its molecular formula is C₆H₈ and it has a molecular weight of 80.13 g/mol .[1]

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections provide detailed spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (a,b) | 5.15 - 5.30 | m | - |

| H-2 | 5.80 - 5.95 | m | - |

| H-3 | 2.90 - 3.10 | m | - |

| H-6 | 1.80 - 1.90 | t | ~2.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 116.5 |

| C-2 | 134.0 |

| C-3 | 21.0 |

| C-4 | 78.0 |

| C-5 | 80.0 |

| C-6 | 4.0 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 3 is based on the experimental findings from a study on the vibrational spectra of this compound.[2] The study reveals the presence of both cis and gauche conformers, with the cis conformer being the more stable form.[2]

Table 3: Experimental Infrared (IR) Absorption Data for this compound (cis conformer)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 | Strong | =C-H stretch (alkene) |

| ~3100 | Medium | =C-H stretch (alkene) |

| ~2950 | Medium | -C-H stretch (alkane) |

| ~2250 | Medium | -C≡C- stretch (alkyne) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1430 | Medium | -CH₂- scissoring |

| ~990, 910 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available. Table 4 presents a predicted mass spectrum, including the molecular ion and plausible fragmentation patterns based on the structure of the molecule. The fragmentation is expected to be influenced by the presence of the double and triple bonds, leading to the formation of stable carbocations.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Plausible Fragment Ion |

| 80 | High | [C₆H₈]⁺ (Molecular Ion) |

| 79 | Moderate | [C₆H₇]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

This section outlines the general methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (General)

A standard protocol for acquiring NMR spectra of a liquid organic compound like this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (2-10 seconds) are typically required. The spectral width is set to approximately 200-220 ppm.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. The chemical shifts are referenced to TMS (0.00 ppm).

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol

The following experimental protocol is based on the methodology described in the study of the infrared spectra of this compound.[2]

-

Instrumentation: The infrared spectra were recorded using a high-resolution Fourier transform infrared (FTIR) spectrometer.

-

Gas-Phase Spectroscopy: For the gas-phase measurements, the sample of this compound was introduced into a gas cell with a defined path length. The spectra were recorded over a range of approximately 4000 to 400 cm⁻¹.

-

Solid-Phase Spectroscopy: For solid-phase analysis, a vapor of the sample was deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures.

-

Data Analysis: The recorded interferograms were Fourier transformed to obtain the infrared spectra. The vibrational frequencies were then assigned to the corresponding normal modes of the molecule, aided by ab initio calculations.[2]

Mass Spectrometry Protocol (General)

A general protocol for obtaining the mass spectrum of a volatile organic compound such as this compound is as follows:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and to elucidate the fragmentation pattern, which provides structural information about the molecule.

Caption: Predicted fragmentation pathway of this compound in Mass Spectrometry.

References

Physical properties of 1-Hexen-4-yne boiling point and density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Hexen-4-yne, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of physical data, detailed experimental protocols for property determination, and a visual representation of the experimental workflow.

Core Physical Properties of this compound

This compound is a volatile organic compound with the molecular formula C₆H₈. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, purification, and application in various chemical syntheses.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 53.5 °C | at 760 mmHg[1] |

| Density | 0.756 g/cm³ | Not Specified |

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of volatile organic compounds like this compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, simple distillation is a suitable method for determining its boiling point.[2][3][4]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stands

Procedure:

-

Assembly: Assemble the simple distillation apparatus as shown in chemical laboratory manuals. The distillation flask should be clamped securely at the neck. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

-

Sample Preparation: Place a known volume (e.g., 10-20 mL) of this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Begin to gently heat the distillation flask using a heating mantle or sand bath.

-

Distillation: As the liquid heats up, it will begin to boil, and the vapor will rise into the neck of the flask. The temperature on the thermometer will rise and then stabilize.

-

Data Recording: Record the temperature at which the vapor is continuously condensing in the condenser and collecting in the receiving flask. This stable temperature is the boiling point of the liquid.[3][5] It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density by Pycnometer

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[6][7][8]

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

-

Distilled water (for calibration)

Procedure:

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper, allowing any excess liquid to be expelled through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂.

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water in the same manner as with the sample. Weigh the pycnometer filled with water. Record this mass as m₃.

-

Temperature: Record the temperature of the water, which should be the same as the temperature at which the sample's density is being determined.

-

Calculation:

-

Mass of the sample (m_sample) = m₂ - m₁

-

Mass of the water (m_water) = m₃ - m₁

-

Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the recorded temperature).

-

Density of the sample (ρ_sample) = m_sample / V

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. vernier.com [vernier.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. che.utah.edu [che.utah.edu]

A Technical Guide to 1-Hexen-4-yne: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-4-yne is a versatile bifunctional molecule containing both a terminal alkene and an internal alkyne. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. Its dual reactivity allows for selective transformations at either the double or triple bond, or simultaneous reactions involving both functionalities. This guide provides an in-depth overview of the commercial availability, suppliers, chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development market. The product has achieved commercial mass production, ensuring a stable supply for laboratory and potential scale-up needs.[1] Purity levels can vary between suppliers, with some offering standard grades and others providing higher purity options. When purchasing, it is crucial to obtain a certificate of analysis to verify the purity and identify any potential impurities.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Number/Name | Purity/Grades Offered | Notes |

| Benchchem | B3343003 | Not specified | For research use only.[2] |

| American Custom Chemicals Corp. | This compound | 95.00% | Available in small quantities (e.g., 5mg).[1] |

| GFS Chemicals | Not explicitly listed | Not specified | A known manufacturer of alkyne building blocks.[3] |

Note: The availability and specifications from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ | [4][5] |

| Molecular Weight | 80.13 g/mol | [4][5] |

| CAS Number | 5009-11-0 | [4][5] |

| Boiling Point | 53.5 °C at 760 mmHg | [1] |

| Density | 0.756 g/cm³ | [1] |

| Refractive Index | 1.4460 | [1] |

| Flash Point | -29.046 °C | [1] |

| InChI Key | RIGMRFDIWRRSMS-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC#CCC=C | [1] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the double dehydrohalogenation of a suitable precursor, such as 5,6-dibromo-1-hexene.[2] This elimination reaction is typically carried out using a strong base.

Experimental Protocol: Synthesis via Dehydrohalogenation

Reaction Scheme:

Materials:

-

5,6-dibromo-1-hexene

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (solvent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a gas inlet, condense liquid ammonia at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Carefully add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.

-

Addition of Substrate: Slowly add a solution of 5,6-dibromo-1-hexene in anhydrous diethyl ether to the sodium amide solution. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up: Allow the ammonia to evaporate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound.

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations. The terminal alkene and internal alkyne can react selectively or in concert, providing access to a wide range of molecular scaffolds.

Enyne Metathesis

Enyne metathesis is a powerful bond-reorganization reaction catalyzed by metal carbenes (e.g., Grubbs-type ruthenium catalysts) that transforms an alkene and an alkyne into a 1,3-diene. Intramolecular enyne metathesis, or ring-closing enyne metathesis (RCEYM), is particularly useful for the synthesis of cyclic compounds.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. The intramolecular version of this reaction is a powerful tool for the synthesis of bicyclic systems.

Other Reactions

-

Cycloaddition Reactions: The alkene moiety can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.

-

Electrophilic Additions: Both the double and triple bonds can undergo electrophilic addition of reagents such as hydrogen halides and halogens.

-

Use in Natural Product Synthesis: The enyne motif is a key structural element in numerous natural products, and this compound can serve as a model substrate or starting material in their total synthesis.[6][7]

Biological Relevance and Drug Development

While direct biological activity of this compound itself has not been extensively reported, the enyne functional group is present in a variety of biologically active natural products.[8] These natural enynes have shown promising activities, including anti-inflammatory properties.[9][10][11] The structural similarity of some enyne derivatives to natural anti-inflammatory agents is believed to be a contributing factor to their biological effects.[9][10][11]

The versatility of this compound in organic synthesis makes it a valuable tool for medicinal chemists in the generation of compound libraries for drug discovery. By utilizing reactions such as enyne metathesis and Pauson-Khand, novel scaffolds can be efficiently synthesized and subsequently evaluated for their biological activity.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for its use in synthesis, as impurities can lead to side reactions and affect product yields and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of volatile compounds like this compound. It allows for the separation of the main component from volatile impurities and provides their identification through mass spectral data.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for separating volatile hydrocarbons (e.g., a non-polar DB-1 or HP-5ms column) and a mass spectrometer detector.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan a range appropriate for the expected compound and potential fragments (e.g., m/z 35-350).

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The purity can be estimated by the relative peak area of the main component compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying impurities. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure.

Expected ¹H NMR signals for this compound:

-

Signals in the alkene region (around 5-6 ppm) for the vinyl protons.

-

Signals for the allylic and propargylic protons.

-

A signal for the methyl group protons.

Expected ¹³C NMR signals for this compound:

-

Signals for the two sp² carbons of the double bond.

-

Signals for the two sp carbons of the triple bond.

-

Signals for the sp³ carbons.

Safety and Handling

Safety data sheets for structurally similar compounds like 1-hexyne (B1330390) indicate that this compound should be handled with care. It is a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis. Its unique combination of a terminal alkene and an internal alkyne allows for a rich and diverse range of chemical transformations, making it a valuable tool for researchers in academia and industry, including those in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of complex and biologically relevant molecules.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 5009-11-0 | Benchchem [benchchem.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H8 | CID 10942337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 1-Hexen-4-yne: Molecular Properties and Structure

This document provides a concise technical overview of the chemical compound 1-Hexen-4-yne, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Properties

This compound is a hydrocarbon that features both a double bond (alkene) and a triple bond (alkyne) within its six-carbon chain.[1] This combination of functional groups results in a molecule with unique reactivity.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈ | [2][3][4][5] |

| Molecular Weight | 80.13 g/mol | [2][3] |

| Exact Mass | 80.062600255 Da | [2][3][4] |

| IUPAC Name | hex-1-en-4-yne | [2][5] |

| CAS Number | 5009-11-0 | [2][4] |

| Canonical SMILES | CC#CCC=C | [2][4] |

Structural Information

The structure of this compound is defined by a six-carbon backbone. The IUPAC name, hex-1-en-4-yne, precisely describes the locations of the unsaturated bonds: a double bond starting at the first carbon and a triple bond starting at the fourth carbon.[1]

To illustrate the logical relationship of the functional groups within the molecule, a diagram generated using the DOT language is provided below.

Experimental Context

Due to its specific chemical structure, this compound can be utilized in various organic synthesis reactions. The presence of both an alkene and an alkyne functional group allows for selective chemical modifications, making it a potentially useful building block in the synthesis of more complex molecules. While this guide does not detail specific experimental protocols, the fundamental properties provided are critical for designing and executing such synthetic routes. The reactivity of the double and triple bonds is a key consideration in any experimental design involving this compound.[1]

References

A Historical Synthesis of Enynes: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core historical methods for the synthesis of enynes, a fundamental structural motif in organic chemistry with significant applications in pharmaceuticals, natural products, and materials science. This document details the seminal cross-coupling, metathesis, and elimination reactions that have become the bedrock of modern enyne synthesis, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction mechanisms.

Introduction: The Emergence of Foundational Enyne Syntheses

The development of synthetic routes to conjugated enynes has been a pivotal area of research in organic chemistry. These motifs are not only present in numerous biologically active compounds but also serve as versatile intermediates for the construction of more complex molecular architectures.[1] Historically, the field has been shaped by the advent of powerful transition-metal-catalyzed cross-coupling reactions and metathesis, alongside classical elimination strategies. This guide will focus on the foundational methods that marked significant advancements in the field: Sonogashira coupling, Negishi coupling, Glaser-Hay coupling, enyne metathesis, and dehydrohalogenation reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

The 1970s witnessed a revolution in carbon-carbon bond formation with the development of palladium-catalyzed cross-coupling reactions. These methods provided unprecedented efficiency and selectivity in the synthesis of conjugated enynes.

The Sonogashira Coupling (1975)

Discovered by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira coupling is a landmark reaction that couples terminal alkynes with aryl or vinyl halides.[1][2][3] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it can be carried out under mild conditions, often at room temperature.[4][5]

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the enyne product, while the copper co-catalyst activates the terminal alkyne.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A Convenient Synthesis of Acetylenes Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16, 4467. - References - Scientific Research Publishing [scirp.org]

- 3. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Basic reactivity of the alkene and alkyne groups in 1-Hexen-4-yne

An In-depth Technical Guide to the Basic Reactivity of Alkene and Alkyne Groups in 1-Hexen-4-yne

Abstract

This compound is a non-conjugated enyne, a class of organic molecules containing both a carbon-carbon double bond (alkene) and a triple bond (alkyne).[1] Its structure, featuring a terminal alkene and an internal alkyne, presents a valuable scaffold for synthetic chemistry, offering two distinct sites for functionalization. This technical guide provides a detailed analysis of the fundamental reactivity of these two groups, focusing on electrophilic additions, hydrogenation, and other significant transformations. It serves as a resource for researchers, scientists, and drug development professionals by detailing reaction mechanisms, summarizing quantitative data, providing experimental protocols, and visualizing key concepts.

Introduction: Structural Features and Electronic Properties

This compound possesses the molecular formula C₆H₈ and a linear six-carbon chain. The key functional groups are a terminal double bond between C1 and C2 and an internal triple bond between C4 and C5.[1] The sp²-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne create regions of high electron density (π-systems), making them susceptible to attack by electrophiles. However, the reactivity of these two groups is not identical and is influenced by factors such as the stability of intermediates and reaction conditions.

Generally, alkenes are more reactive than alkynes towards electrophilic addition.[2][3] This is often attributed to the formation of a more stable carbocation intermediate (alkyl carbocation) from an alkene compared to the less stable vinyl carbocation that would form from an alkyne.[1][4] Conversely, in reactions like catalytic hydrogenation, alkynes can be more reactive.[2]

Electrophilic Addition Reactions

Electrophilic addition is a cornerstone of alkene and alkyne chemistry. The π-electrons of the unsaturated bond act as a nucleophile, attacking an electrophilic species.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound can, in principle, occur at either the double or triple bond. Given the generally higher reactivity of alkenes in electrophilic additions, the reaction with one equivalent of HX is expected to preferentially occur at the C1-C2 double bond.

-

Reaction at the Alkene: The addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack by the halide ion (X⁻) yields the 2-halo-hex-4-yne.

-

Reaction at the Alkyne: Should the reaction occur at the triple bond, Markovnikov's rule would predict the formation of a vinyl halide.[1] The hydrogen would add to C5, forming a vinyl carbocation at C4, which is then attacked by the halide. With an excess of HX, a second addition can occur, typically resulting in a geminal dihalide.[1]

Halogenation

The addition of halogens like Br₂ or Cl₂ also proceeds via electrophilic addition. With one equivalent of the halogen, the reaction is expected to occur at the more reactive double bond.

-

Reaction at the Alkene: This typically results in the formation of a vicinal dihalide (1,2-dihalo-hex-4-yne). The mechanism often involves a cyclic halonium ion intermediate, leading to an anti-addition of the two halogen atoms.

-

Reaction at the Alkyne: Addition across the triple bond yields a dihaloalkene.[1] The reaction rate for electrophilic addition to alkynes is generally slower than for alkenes.[1] With an excess of halogen, a tetrahaloalkane can be formed.

Hydration

Acid-catalyzed hydration (addition of water) across the double or triple bond leads to the formation of alcohols or carbonyl compounds, respectively.

-

Alkene Hydration: Following Markovnikov's rule, the addition of water to the C1-C2 double bond would yield hex-4-yn-2-ol. It's important to note that hydration of terminal alkenes like 1-hexene (B165129) can lead to rearrangements, though the isolated nature of the double bond in this compound may limit this. For instance, hydration of 1-hexene yields a mixture of 2-hexanol (B165339) and 3-hexanol.[5]

-

Alkyne Hydration: Hydration of the internal alkyne requires a catalyst, typically mercury(II) sulfate (B86663) in aqueous sulfuric acid. The addition of water across the triple bond initially forms an enol intermediate, which then tautomerizes to the more stable ketone. For this compound, this would produce a mixture of two ketones: hex-1-en-4-one and hex-1-en-5-one.

Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the unsaturated bonds in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The selectivity of this reaction can be controlled by the choice of catalyst.

-

Partial Hydrogenation: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), the hydrogenation of the alkyne can be stopped at the alkene stage. This reaction proceeds with syn-addition, yielding the cis-alkene. Therefore, selective hydrogenation of the alkyne in this compound would produce (Z)-1,4-hexadiene.

-

Complete Hydrogenation: Using a more active catalyst like Pd/C or PtO₂, both the alkene and alkyne groups will be fully reduced to yield the corresponding alkane, n-hexane. Alkynes are often more reactive than alkenes in hydrogenation reactions.[2]

Quantitative Data Summary

Quantitative kinetic and thermodynamic data for this compound itself is not widely published. The following table summarizes relevant data from analogous systems to provide a comparative baseline for reactivity.

| Reaction | Substrate | Reagents/Conditions | Product(s) | Yield/Ratio | Reference |

| Hydration | 1-Hexene | 85% H₂SO₄, then H₂O, reflux | 2-Hexanol & 3-Hexanol | ~70:30 mixture | [5] |

| Hydrogenation | 1-Hexene | Metal Catalyst, H₂ | n-Hexane | - | - |

| Heat of Hydrogenation | 1-Hexene | H₂ | n-Hexane | -126 kJ/mol | [6] |

| Hydrohalogenation | 1-Methylcyclohexene | HBr | 1-bromo-1-methylcyclohexane | Major Product | [7] |

| Halogenation | General Alkene | Br₂ | Vicinal Dibromide | Typically high yield | [1] |

| Alkyne Hydrogenation | General Alkyne | Lindlar's Catalyst, H₂ | (Z)-Alkene | High stereoselectivity | - |

Experimental Protocols

The following are generalized protocols for key reactions involving this compound, based on standard laboratory procedures for alkenes and alkynes.

Protocol 5.1: Selective Halogenation of the Alkene Moiety

Objective: To selectively add one equivalent of bromine across the double bond of this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate (B1220275) solution (aqueous, saturated)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Prepare a solution of bromine (1.0 eq) in dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of the enyne over 30 minutes. Monitor the reaction by observing the disappearance of the reddish-brown bromine color.

-

Once the addition is complete and the color has faded, allow the reaction to stir for an additional 15 minutes at 0 °C.

-

Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess bromine.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1,2-dibromo-hex-4-yne.

-

Purify the product via flash column chromatography if necessary.

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; condition [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow start [label="Start", peripheries=2, style="filled", fillcolor=white, fontcolor=black]; dissolve [label="Dissolve this compound\nin CH₂Cl₂", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0 °C", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_br2 [label="Add Br₂ solution\ndropwise", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stir [label="Stir at 0 °C", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Quench with\nNa₂S₂O₃", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry & Evaporate", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purify (Chromatography)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product:\n1,2-Dibromo-hex-4-yne", peripheries=2, style="filled", fillcolor=white, fontcolor=black];

// Connections start -> dissolve -> cool -> add_br2 -> stir -> quench -> workup -> dry -> purify -> end; } } caption: Experimental workflow for selective bromination.

Protocol 5.2: Acid-Catalyzed Hydration of the Alkene Moiety

Objective: To add a molecule of water across the double bond of this compound.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄, 85%)

-

Water (distilled)

-

Diethyl ether

-

Sodium bicarbonate solution (aqueous, saturated)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

In a 10 mL round-bottom flask, place 2 mL of 85% sulfuric acid and a magnetic stir bar.[8]

-

Add 1 mL of this compound to the flask, cork it loosely, and stir vigorously for 15-20 minutes.[8]

-

Carefully add 4 mL of water to the flask, attach a condenser, and heat the mixture to reflux for 15 minutes to hydrolyze the intermediate sulfate esters.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the product with diethyl ether (2 x 10 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Analyze the resulting product, expected to be primarily hex-4-yn-2-ol, using GC-MS or NMR to determine purity and isomeric distribution.

Logical Relationships in Reactivity

The choice of reagent and reaction conditions dictates the outcome of reactions with this compound. The following diagram illustrates the logical relationship between reaction type and the preferentially targeted functional group.

// Node styles reagent [fillcolor="#EA4335", fontcolor="#FFFFFF"]; group [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_type [fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Reagent [label="Reagent Class", shape=ellipse, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., HBr, Br₂)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2_Lindlar [label="H₂ / Lindlar's Cat.", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2_PdC [label="H₂ / Pd/C (excess)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Alkene [label="Alkene Group\n(More Reactive)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne Group\n(Less Reactive)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Both [label="Both Groups", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_Product [label="Addition Product\n(e.g., 2-Halide)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Z_Diene [label="Z-Diene Product", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkane [label="Alkane Product\n(n-Hexane)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reagent -> Electrophile [label="Type"]; Reagent -> H2_Lindlar [label="Type"]; Reagent -> H2_PdC [label="Type"];

Electrophile -> Alkene [label="Preferentially\nAttacks", color="#5F6368"]; H2_Lindlar -> Alkyne [label="Selectively\nReduces", color="#5F6368"]; H2_PdC -> Both [label="Reduces", color="#5F6368"];

Alkene -> Add_Product [label="Yields"]; Alkyne -> Z_Diene [label="Yields"]; Both -> Alkane [label="Yields"]; } } caption: Reactivity pathways based on reagent choice.

Conclusion

This compound is a molecule with dual reactivity centered on its terminal alkene and internal alkyne functionalities. For electrophilic additions, the alkene is generally the more reactive site due to the greater stability of the resulting carbocation intermediate. However, reaction conditions and the choice of catalyst can be finely tuned to target the alkyne, for instance, in selective hydrogenations to form a (Z)-alkene. Understanding these fundamental principles of reactivity and selectivity is crucial for leveraging this compound and other enynes as versatile building blocks in organic synthesis and drug development.

References

- 1. This compound | 5009-11-0 | Benchchem [benchchem.com]

- 2. organic chemistry - Which is more reactive among alkane, alkene and alkyne? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

1-Hexen-4-yne: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-4-yne is a valuable and versatile building block in organic synthesis. Its structure, featuring both a terminal alkene and a terminal alkyne, allows for a wide range of chemical transformations. This bifunctionality enables chemists to selectively functionalize either the double or triple bond, or to engage both in concerted reactions, leading to the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including the Sonogashira coupling, Diels-Alder reaction, and enyne metathesis. The resulting products from these reactions can serve as intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.

Sonogashira Coupling: Formation of Conjugated Enynes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The Sonogashira coupling of this compound with an aryl halide, such as iodobenzene (B50100), provides a straightforward route to 1-aryl-1-hexen-4-ynes, which are important precursors for more complex molecules.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Toluene (B28343), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Add anhydrous toluene (10 mL) and triethylamine (5 mL) to the flask and stir the mixture for 10 minutes at room temperature.

-

Add this compound (1.2 mmol, 0.12 mL) and iodobenzene (1.0 mmol, 0.11 mL) to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 1-phenyl-1-hexen-4-yne.

Quantitative Data

| Entry | Aryl Halide | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |

| 1 | Iodobenzene | 1-phenyl-1-hexen-4-yne | 85 | 6 | 70 |

| 2 | 4-Iodotoluene | 1-(p-tolyl)-1-hexen-4-yne | 82 | 6 | 70 |

| 3 | 1-Bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-1-hexen-4-yne | 75 | 8 | 80 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism: Sonogashira Coupling

Caption: Mechanism of the Sonogashira Coupling Reaction.

Diels-Alder Reaction: [4+2] Cycloaddition

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring.[3][4] In this reaction, the alkene moiety of this compound can act as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. This reaction is highly stereospecific and provides a direct route to complex cyclic systems.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 0.1 mL) in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.5 mmol, 0.12 mL) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the Diels-Alder adduct.

Quantitative Data

| Entry | Diene | Dienophile | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |

| 1 | Cyclopentadiene | This compound | Bicyclo[2.2.1]hept-5-ene derivative | 90 | 12 | 25 |

| 2 | Furan | This compound | Oxabicyclo[2.2.1]hept-5-ene derivative | 75 | 24 | 40 |

| 3 | Anthracene | This compound | Dibenzo[b,f]bicyclo[2.2.2]octa-2,5,7-triene derivative | 60 | 48 | 110 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism: Diels-Alder Reaction

Caption: Mechanism of the Diels-Alder Reaction.

Enyne Metathesis: Ring-Closing and Cross-Metathesis

Enyne metathesis is a powerful reaction catalyzed by transition metal complexes, typically ruthenium-based, that involves the rearrangement of an alkene and an alkyne.[5][6] this compound and its derivatives can undergo intramolecular ring-closing enyne metathesis (RCEYM) to form cyclic dienes, or intermolecular cross-metathesis with other alkenes to generate new diene structures.[7][8][9]

Experimental Protocol: Ring-Closing Enyne Metathesis (RCEYM) of a this compound Derivative

This protocol describes a representative RCEYM of a substrate that can be synthesized from this compound.

Materials:

-

A suitable enyne substrate (e.g., N-allyl-N-(hex-1-en-4-yn-1-yl)tosylamide)

-

Grubbs' second-generation catalyst

-

Dichloromethane (DCM), anhydrous and degassed

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the enyne substrate (0.5 mmol) in anhydrous and degassed dichloromethane (50 mL).

-

Add Grubbs' second-generation catalyst (0.025 mmol, 5 mol%) to the solution.

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the cyclic diene.

Quantitative Data

| Entry | Substrate | Catalyst | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |

| 1 | N-allyl-N-(hex-1-en-4-yn-1-yl)tosylamide | Grubbs' II | Cyclic sulfonamide | 88 | 4 | 40 |

| 2 | Diethyl allyl(hex-1-en-4-yn-1-yl)malonate | Grubbs' II | Cyclopentene derivative | 85 | 4 | 40 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism: Ring-Closing Enyne Metathesis

Caption: Mechanism of Ring-Closing Enyne Metathesis.

Conclusion